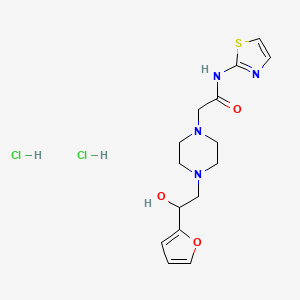
2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide dihydrochloride is a useful research compound. Its molecular formula is C15H22Cl2N4O3S and its molecular weight is 409.33. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmacological Evaluation
A series of novel derivatives, including structures related to the compound of interest, have been synthesized. These compounds, such as 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, were explored for their antidepressant and antianxiety activities. The synthetic pathway involves Claisen Schmidt condensation and cyclization with hydroxylamine hydrochloride, followed by Mannich’s reaction. These compounds exhibited significant pharmacological activities in behavioral tests on mice (Kumar et al., 2017).
Antimicrobial and Antibacterial Activities
The synthesis of various compounds involving piperazine derivatives, such as those related to the compound , has shown promising antimicrobial and antibacterial activities. For example, the study on the utility of chloroacetonitrile for constructing novel pyrazole and thiazole derivatives, including piperazine-based compounds, highlighted their potential against different bacteria strains. These synthetic efforts point towards new directions in drug development for bacterial infections (Khalil et al., 2017).
Anticancer and Antiangiogenic Effects
Research into novel thioxothiazolidin-4-one derivatives, including those containing piperazine, has demonstrated anticancer and antiangiogenic effects in vivo. These compounds were synthesized and tested against mouse Ehrlich Ascites Tumor, showing significant inhibition of tumor growth and angiogenesis. This research underlines the therapeutic potential of such compounds in cancer treatment, emphasizing the versatility of piperazine derivatives in medicinal chemistry (Chandrappa et al., 2010).
Antinociceptive and Anti-inflammatory Properties
The exploration of thiazolopyrimidine derivatives for their antinociceptive and anti-inflammatory properties revealed the effectiveness of certain compounds in pain management and inflammation control. These studies provide a foundation for the development of new therapeutic agents that could address chronic pain and inflammatory conditions, showcasing the broad applicability of similar chemical frameworks in addressing various health issues (Selvam et al., 2012).
properties
IUPAC Name |
2-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S.2ClH/c20-12(13-2-1-8-22-13)10-18-4-6-19(7-5-18)11-14(21)17-15-16-3-9-23-15;;/h1-3,8-9,12,20H,4-7,10-11H2,(H,16,17,21);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJUETXFCWIRNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CO2)O)CC(=O)NC3=NC=CS3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Cl2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid](/img/structure/B2721774.png)
![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2721775.png)
![N-(3-chloro-2-methylphenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2721776.png)
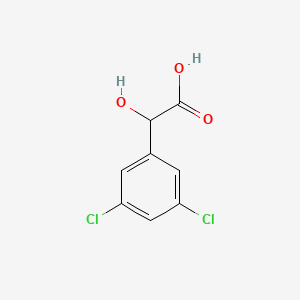

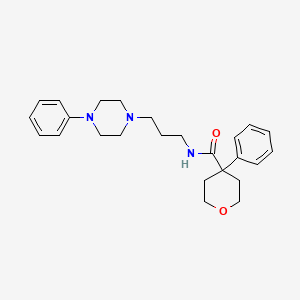
![1-(4-(Phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2721781.png)
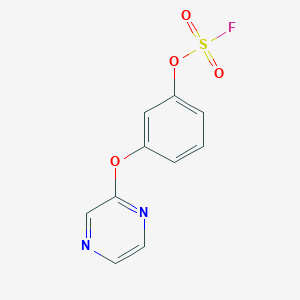
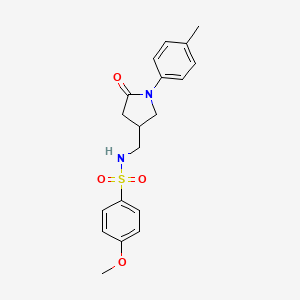

![N-(2-fluorophenyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2721787.png)
![7-(3-(benzo[d]oxazol-2-ylthio)propyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2721789.png)

![4-Methyl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2721795.png)